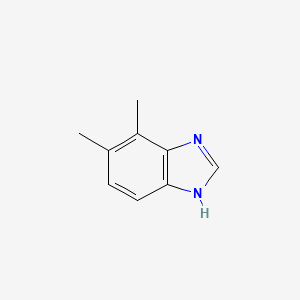

4,5-Dimethyl-1H-benzimidazole

Vue d'ensemble

Description

4,5-Dimethyl-1H-benzimidazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.193. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4,5-Dimethyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Benzimidazole derivatives, including this compound, exhibit several mechanisms of action that contribute to their biological activity:

- DNA Interaction : These compounds can bind to DNA, leading to alkylation and disruption of DNA synthesis, which is crucial for cancer cell proliferation.

- Enzyme Inhibition : They are known to inhibit various enzymes involved in critical biochemical pathways, affecting cell metabolism and survival .

- Tubulin Disruption : Benzimidazole derivatives can interfere with microtubule dynamics, which is essential for cell division and has implications in cancer therapy.

Pharmacological Properties

This compound demonstrates a range of pharmacological properties:

- Antitumor Activity : Research indicates that benzimidazole derivatives possess significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines through multiple pathways .

- Antiviral Activity : Some studies suggest that these compounds may exhibit antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV), with specific derivatives demonstrating potent activity .

- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported promising results in terms of minimum inhibitory concentrations (MICs) against various pathogens .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay method.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

This data highlights the potential of this compound as an effective anticancer agent.

Antiviral Activity

In another study focused on antiviral properties, the compound was tested against BVDV in MDBK cells. The results showed that certain derivatives exhibited EC50 values ranging from 0.09 to 41 µM, indicating their effectiveness in inhibiting viral replication.

| Compound | EC50 (µM) |

|---|---|

| 4,5-Dimethyl Derivative A | 0.09 |

| 4,5-Dimethyl Derivative B | 3.6 |

| Control | >100 |

Applications De Recherche Scientifique

Pharmacological Properties

Benzimidazole derivatives, including 4,5-dimethyl-1H-benzimidazole, exhibit a wide range of pharmacological activities. Some notable applications include:

- Anticancer Activity : Numerous studies have indicated that benzimidazole derivatives can act as potential anticancer agents. For instance, specific derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are crucial in cancer progression . The presence of substituents at various positions on the benzimidazole ring can enhance its binding affinity and potency against cancer cells.

- Antiviral Properties : Research has demonstrated the effectiveness of benzimidazole derivatives against various viruses. For example, compounds have shown significant inhibitory effects against hepatitis C virus (HCV) with low effective concentrations (EC50 values in nanomolar range) . Additionally, studies have reported promising antiviral activity against enteroviruses and herpes simplex virus .

- Anti-inflammatory and Analgesic Effects : Some benzimidazole compounds have been evaluated for their anti-inflammatory properties. For instance, certain derivatives demonstrated remarkable inhibition of cyclooxygenase enzymes, which are implicated in inflammatory processes . Moreover, analgesic activities were noted in several studies where compounds reduced pain responses comparable to standard analgesics .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving the condensation of o-phenylenediamine with suitable aldehydes or ketones. The introduction of methyl groups at the 4 and 5 positions can significantly alter the compound's biological activity.

Table 1: Synthesis Pathways for Benzimidazole Derivatives

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Cancer Therapeutics : In a study evaluating a series of benzimidazole derivatives as anticancer agents, one compound demonstrated significant cytotoxicity against breast cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

- Antiviral Research : A recent investigation into the antiviral properties of benzimidazole derivatives highlighted their ability to inhibit HCV replication effectively. Compounds were synthesized with varying substitutions to optimize their efficacy against different viral genotypes .

- Inflammation Models : In preclinical models assessing anti-inflammatory effects, certain benzimidazole derivatives showed a marked reduction in edema and pain responses compared to standard treatments. This suggests potential for development as therapeutic agents in inflammatory diseases .

Propriétés

IUPAC Name |

4,5-dimethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQDMLVPPFIGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862232 | |

| Record name | 4,5-Dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.